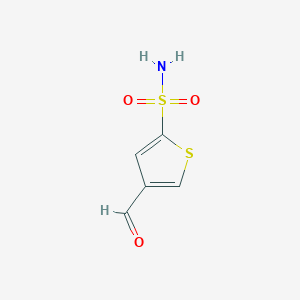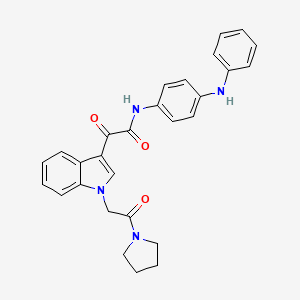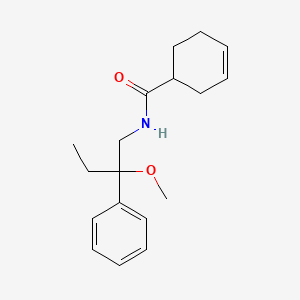
N-(2-methoxy-2-phenylbutyl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide” is a chemical compound with the molecular formula C18H25NO2 and a molecular weight of 287.403. It is a disubstituted cyclohexane .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the protection of the N-hydroxy group by methylation of N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide to N-methoxy-2-phenylacetamide in its further reaction with 0.5 eq. of t-BuOK results in the formation of intermediate 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one .Molecular Structure Analysis
The molecular structure of “N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide” can be analyzed using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide” can be analyzed using various techniques such as NMR and quantum chemical analysis . The unusual NMR spectra and surprising protonation site of this compound can be explained based on the delocalization of the π-symmetric orbitals of its molecules .Applications De Recherche Scientifique
Analytical Characterization and Biological Applications
Analytical Profiling of Arylcyclohexylamines
Arylcyclohexylamines, a category to which N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide might be related, have been extensively studied for their psychoactive properties. De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines through various analytical techniques, demonstrating the importance of robust analytical methods for identifying and quantifying these compounds in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Synthesis and Characterization of Cyclohexanecarboxamide Derivatives
The synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives by Özer et al. (2009) highlight the relevance of synthetic chemistry in exploring the structural diversity of cyclohexanecarboxamide compounds. This work contributes to understanding the molecular conformation and stability of these derivatives (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Synthesis and Medicinal Chemistry
Development of Cannabinoid-1 Receptor Antagonists
Iyer et al. (2015) discussed the synthesis of 6-alkoxy-5-aryl-3-pyridinecarboxamide cannabinoids, demonstrating the utility of cyclohexanecarboxamide frameworks in medicinal chemistry. Their work also explores species-dependent affinity differences, which are crucial for the development of selective receptor antagonists (Iyer et al., 2015).
Synthesis and Antifolate Properties
The study by Degraw et al. (1992) on the synthesis and evaluation of deazaaminopterin analogs highlights the potential of cyclohexanone derivatives in cancer therapy, suggesting a broader applicability of cyclohexanecarboxamide derivatives in therapeutic interventions (Degraw, Christie, Colwell, & Sirotnak, 1992).
Propriétés
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-18(21-2,16-12-8-5-9-13-16)14-19-17(20)15-10-6-4-7-11-15/h4-6,8-9,12-13,15H,3,7,10-11,14H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKMXBNUNVMAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1CCC=CC1)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)
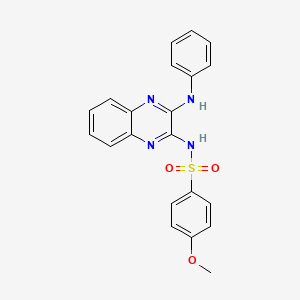
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
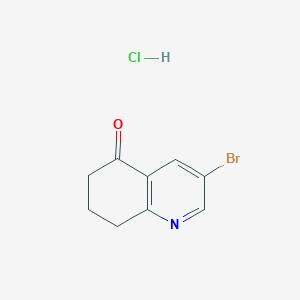
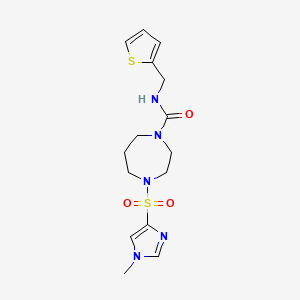
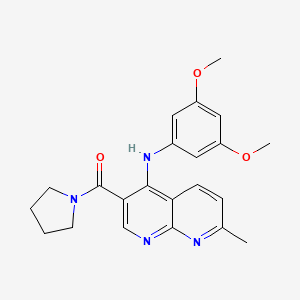
![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)
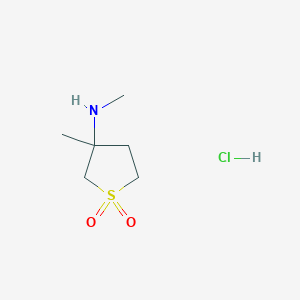
![2-((4-bromobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720860.png)
![N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2720861.png)
![7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2720862.png)
![9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2720864.png)
